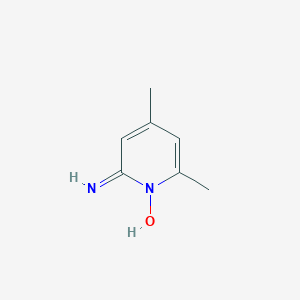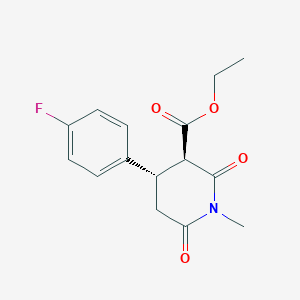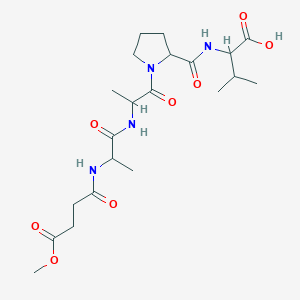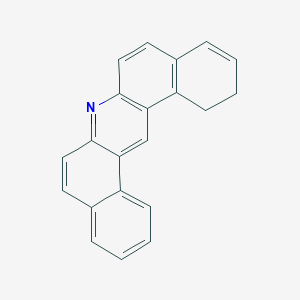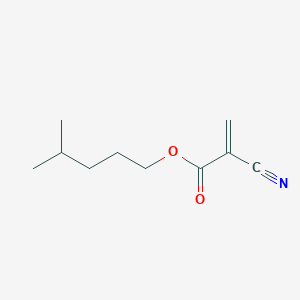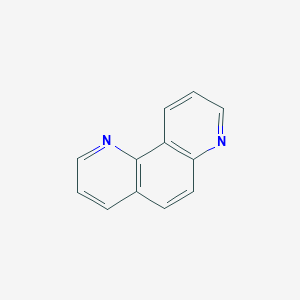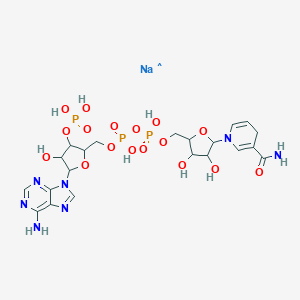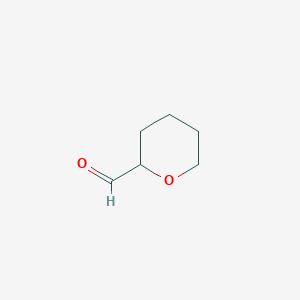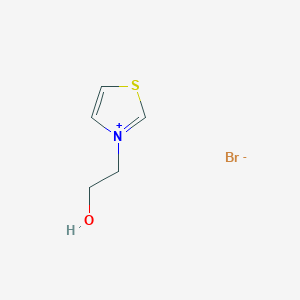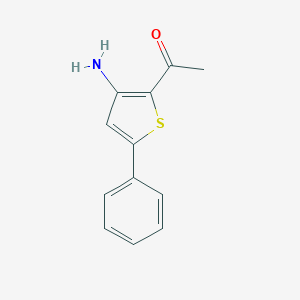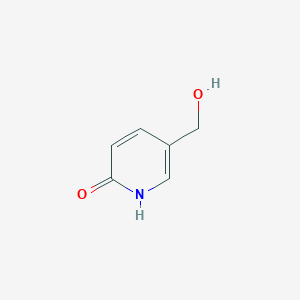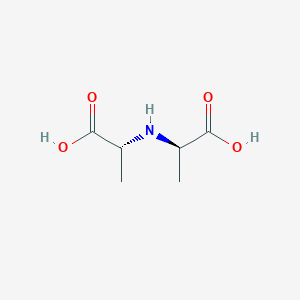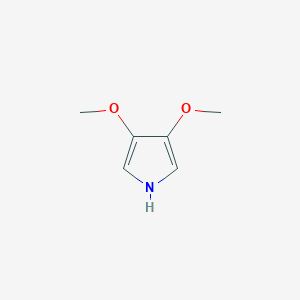![molecular formula C15H10ClNO2 B034599 [(4-Chlorophenyl)-cyanomethyl] benzoate CAS No. 19788-56-8](/img/structure/B34599.png)
[(4-Chlorophenyl)-cyanomethyl] benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Chlorophenyl)-cyanomethyl] benzoate, also known as CCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CCB is a white crystalline powder with a molecular weight of 277.71 g/mol and a melting point of 102-104°C.
Mecanismo De Acción
The exact mechanism of action of [(4-Chlorophenyl)-cyanomethyl] benzoate is not fully understood. However, it is believed that [(4-Chlorophenyl)-cyanomethyl] benzoate exerts its biological activity by inhibiting certain enzymes and proteins in the target cells. For example, [(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to inhibit the activity of DNA polymerase, which is essential for DNA replication and cell division. [(4-Chlorophenyl)-cyanomethyl] benzoate has also been shown to inhibit the activity of certain kinases, which are involved in various cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
[(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to have various biochemical and physiological effects on different cell types. For example, [(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. [(4-Chlorophenyl)-cyanomethyl] benzoate has also been shown to inhibit the growth of bacteria and viruses by disrupting their cell membranes. In addition, [(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to have anti-inflammatory and analgesic effects by inhibiting the activity of certain enzymes involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [(4-Chlorophenyl)-cyanomethyl] benzoate in lab experiments is its high purity and stability. [(4-Chlorophenyl)-cyanomethyl] benzoate is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using [(4-Chlorophenyl)-cyanomethyl] benzoate is its potential toxicity. [(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to be toxic to certain cell types at high concentrations. Therefore, it is important to use appropriate safety measures when handling [(4-Chlorophenyl)-cyanomethyl] benzoate in lab experiments.
Direcciones Futuras
There are several future directions for the scientific research on [(4-Chlorophenyl)-cyanomethyl] benzoate. One of the potential applications of [(4-Chlorophenyl)-cyanomethyl] benzoate is in the development of new antimicrobial agents. [(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to have potent antibacterial and antiviral activity, and further studies are needed to determine its potential as a new class of antibiotics. Another future direction for the research on [(4-Chlorophenyl)-cyanomethyl] benzoate is in the development of new anticancer agents. [(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to induce apoptosis in cancer cells, and further studies are needed to determine its potential as a new class of chemotherapeutic agents. Finally, [(4-Chlorophenyl)-cyanomethyl] benzoate has potential applications in material science and environmental science, and further studies are needed to explore its potential in these fields.
Conclusion:
In conclusion, [(4-Chlorophenyl)-cyanomethyl] benzoate ([(4-Chlorophenyl)-cyanomethyl] benzoate) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. [(4-Chlorophenyl)-cyanomethyl] benzoate has been extensively studied for its potential applications in medicinal chemistry, material science, and environmental science. [(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to possess antimicrobial, antiviral, and anticancer properties, and further studies are needed to determine its potential as a new class of antibiotics and chemotherapeutic agents. Despite its potential toxicity, [(4-Chlorophenyl)-cyanomethyl] benzoate is a promising compound for future scientific research.
Métodos De Síntesis
[(4-Chlorophenyl)-cyanomethyl] benzoate can be synthesized by the reaction of 4-chlorobenzyl chloride with potassium cyanide, followed by the reaction of the resulting 4-chlorobenzyl cyanide with benzoyl chloride. The reaction is carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Aplicaciones Científicas De Investigación
[(4-Chlorophenyl)-cyanomethyl] benzoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, [(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to possess antimicrobial, antiviral, and anticancer properties. In material science, [(4-Chlorophenyl)-cyanomethyl] benzoate has been used as a building block for the synthesis of various organic materials such as liquid crystals and polymers. In environmental science, [(4-Chlorophenyl)-cyanomethyl] benzoate has been studied for its potential use as a pesticide and herbicide.
Propiedades
Número CAS |
19788-56-8 |
|---|---|
Nombre del producto |
[(4-Chlorophenyl)-cyanomethyl] benzoate |
Fórmula molecular |
C15H10ClNO2 |
Peso molecular |
271.7 g/mol |
Nombre IUPAC |
[(4-chlorophenyl)-cyanomethyl] benzoate |
InChI |
InChI=1S/C15H10ClNO2/c16-13-8-6-11(7-9-13)14(10-17)19-15(18)12-4-2-1-3-5-12/h1-9,14H |
Clave InChI |
JIXHRDQEHLUULV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC(C#N)C2=CC=C(C=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC(C#N)C2=CC=C(C=C2)Cl |
Sinónimos |
α-(Benzoyloxy)-4-chlorobenzeneacetonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



